molecular formula C13H16N2O3 B563452 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 CAS No. 1006717-20-9

1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8

Cat. No. B563452
CAS RN: 1006717-20-9
M. Wt: 256.331
InChI Key: FLUPDJNTYCSBJZ-YEBVBAJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8” is a biochemical used for proteomics research . It has a molecular formula of C13H8D8N2O3 and a molecular weight of 256.33 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C13H8D8N2O3 . The presence of the “d8” in the name indicates that it contains eight deuterium (D) atoms, which are isotopes of hydrogen with an additional neutron.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 256.33 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Synthesis Processes and Intermediates

1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 is recognized as a crucial intermediate in the synthesis of various pharmaceuticals. It's particularly noteworthy in the creation of antihypertensive drugs such as Doxazosin. The compound showcases its utility in simplified and efficient synthesis processes, offering a one-step method to create essential intermediates like N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine, which is pivotal in producing Doxazosin, a drug used to treat hypertension and benign prostate hyperplasia (BPH) (Ramesh et al., 2006).

Enantioseparation for Drug Synthesis

The enantioseparation of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine enantiomers is a crucial step in synthesizing chiral versions of drugs like Doxazosin. Advanced chromatographic methods have been developed to effectively separate these enantiomers, underlining the compound's role in producing refined pharmaceuticals (Yu, 2005).

Antimicrobial and Antioxidant Properties

Novel derivatives of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine have demonstrated significant antimicrobial and moderate antioxidant activities. These findings highlight the compound's potential in developing new therapeutic agents to combat microbial infections and oxidative stress (Mallesha & Mohana, 2011).

Deuterium Labeled Isotopes for Research

Deuterium-labeled isotopes of pharmaceuticals, including compounds structurally similar to this compound, are invaluable in research. They serve as internal standards in quantifying non-isotopic forms of drugs, thereby enhancing the precision and reliability of pharmaceutical studies (Vohra et al., 2015).

Central Pharmacological Activity

Compounds with a piperazine moiety, similar to this compound, have been extensively studied for their central pharmacological effects. These studies reveal their potential in addressing central nervous system disorders, highlighting their importance in therapeutic applications, including antipsychotic, antidepressant, and anxiolytic treatments (Brito et al., 2018).

Mechanism of Action

Target of Action

The primary target of 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 is human acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By targeting this enzyme, the compound can influence the concentration of acetylcholine in the synaptic cleft and thus modulate cholinergic neurotransmission.

Mode of Action

This compound acts as an inhibitor of human acetylcholinesterase . This means that it binds to the active site of the enzyme and prevents it from catalyzing the breakdown of acetylcholine. As a result, the concentration of acetylcholine in the synaptic cleft is increased, leading to prolonged cholinergic signaling.

Pharmacokinetics

The compound is known to besoluble in methanol , which suggests that it may be well-absorbed in the gastrointestinal tract if administered orally

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in methanol suggests that its absorption and distribution might be affected by the lipid content of the diet Additionally, factors such as pH and temperature could potentially influence the compound’s stability and its interaction with acetylcholinesterase

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12/h1-4,12,14H,5-9H2/i5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUPDJNTYCSBJZ-YEBVBAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2COC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(=O)C2COC3=CC=CC=C3O2)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.